molecular formula C10H13BrN2O3S B1477806 3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide CAS No. 1605330-23-1

3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide

Cat. No.: B1477806
CAS No.: 1605330-23-1
M. Wt: 321.19 g/mol
InChI Key: WRVXNQPSXWPWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C10H13BrN2O3S It is characterized by the presence of a bromine atom, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide typically involves multiple steps One common method starts with the bromination of N,N-dimethylbenzamide to introduce the bromine atom at the desired positionThe reaction conditions often involve the use of bromine or brominating agents, sulfonating agents, and appropriate solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions helps in achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamido group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide is unique due to the presence of both the bromine atom and the methylsulfonamido group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-5-(methanesulfonamido)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-13(2)10(14)7-4-8(11)6-9(5-7)12-17(3,15)16/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVXNQPSXWPWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-5-(methylsulfonamido)benzoic acid (360 mg, 1.22 mmol), HATU (490 mg, 1.29 mmol) and DIEA (260 μl, 1.49 mmol) in DMF (5 ml) was added dimethylamine (3.10 ml, 6.20 mmol, 2N in THF) and the resulting mixture was stirred at room temperature overnight. 30 ml of dichloromethane were added and washed with sodium bicarbonate 4%. The aqueous phase was further extracted with ethyl acetate. The organics were washed with water and brine, dried over magnesium sulphate and the solvent was removed to give a residue which purified by reverse phase chromatography using SP1® Purification System (C-18 silica from Waters®, water/1:1 acetonitrile-methanol as eluents [0.1% v/v formic acid buffered] 0% to 100%) to give 325 mg (83% yield) of the title compound. Purity 99%.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
260 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide
Reactant of Route 3
Reactant of Route 3
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide
Reactant of Route 4
Reactant of Route 4
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide
Reactant of Route 5
Reactant of Route 5
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide
Reactant of Route 6
Reactant of Route 6
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.